Ns-DAB*HCl

Description

Without foundational data, a detailed introduction cannot be constructed.

Properties

Molecular Formula |

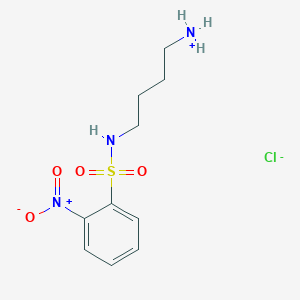

C10H16ClN3O4S |

|---|---|

Molecular Weight |

309.77 g/mol |

IUPAC Name |

4-[(2-nitrophenyl)sulfonylamino]butylazanium;chloride |

InChI |

InChI=1S/C10H15N3O4S.ClH/c11-7-3-4-8-12-18(16,17)10-6-2-1-5-9(10)13(14)15;/h1-2,5-6,12H,3-4,7-8,11H2;1H |

InChI Key |

IWCNMIPFYPTQPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCC[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ns-DAB*HCl is synthesized through the treatment of 3,3’-dichlorobenzidine with ammonia in the presence of a copper catalyst at high temperature and pressure, followed by acidic workup . Another method involves the diacylation of benzidine with acetic anhydride under basic conditions, followed by nitration with nitric acid, saponification, and reduction with hydrochloric acid and iron .

Industrial Production Methods

Industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ns-DAB*HCl undergoes various chemical reactions, including:

Reduction: Reduction of this compound can be achieved using reducing agents such as iron and hydrochloric acid.

Substitution: This compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.

Reduction: Iron and hydrochloric acid are used as reducing agents.

Substitution: Various nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

Scientific Research Applications

Ns-DAB*HCl is extensively used in scientific research for various applications:

Immunohistochemistry: It is used as a chromogen to visualize the presence of antigens or antibodies in biological samples.

Biochemistry: This compound is used in the study of enzyme activity, particularly peroxidase.

Medicine: It is used in diagnostic assays to detect specific proteins or nucleic acids.

Mechanism of Action

Ns-DABHCl exerts its effects primarily through its role as a chromogen in the presence of peroxidase. The peroxidase enzyme catalyzes the oxidation of Ns-DABHCl by hydrogen peroxide, resulting in the formation of a brown-colored polymeric oxidation product. This product is localized at the site of enzyme activity, allowing for visualization of the target antigen or antibody .

Comparison with Similar Compounds

Comparison with Similar Compounds

No comparative data for "Ns-DAB·HCl" are present in the evidence. For example:

and outline drug comparability protocols and clinical pharmacology reviews but lack specific compound comparisons .

Hypothetical Framework for Comparison (If Data Were Available)

A rigorous comparison might involve:

| Property | Ns-DAB·HCl | Analog 1 | Analog 2 |

|---|---|---|---|

| Molecular Weight | — | — | — |

| Solubility (mg/mL) | — | — | — |

| Bioavailability (%) | — | — | — |

| Therapeutic Indications | — | — | — |

Research Findings and Limitations

- emphasizes the need for precise chemical identifiers (e.g., CAS numbers) and compositional details in safety documentation, which would typically be required for comparative studies .

Recommendations for Future Work

To address this gap:

Consult specialized databases (e.g., PubChem, SciFinder) for structural and functional data on "Ns-DAB·HCl."

Review patent literature or pharmacological studies focusing on diaminobenzidine derivatives.

Perform experimental assays to characterize physicochemical and biological properties relative to analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.